molecular formula C8H14O2 B13023717 3-Methyleneheptanoic acid CAS No. 84817-84-5

3-Methyleneheptanoic acid

Cat. No.: B13023717
CAS No.: 84817-84-5
M. Wt: 142.20 g/mol
InChI Key: DURJBIVOBGHCHY-UHFFFAOYSA-N
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Description

3-Methyleneheptanoic acid is a medium-chain fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a methylene group at the third carbon of the heptanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyleneheptanoic acid can be synthesized through various organic synthesis routes. One common method involves the reaction of 2-Cyclobuten-1-one, 3-butyl- with appropriate reagents to introduce the methylene group at the desired position . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct formation of the methylene group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 3-Methyleneheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methylene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyleneheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyleneheptanoic acid exerts its effects involves its interaction with various molecular targets. The methylene group allows for unique reactivity, enabling the compound to participate in a range of chemical reactions. The carboxylic acid group can donate protons, acting as a Bronsted acid . These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Uniqueness: 3-Methyleneheptanoic acid’s uniqueness lies in its methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where such reactivity is desired.

Properties

CAS No.

84817-84-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-methylideneheptanoic acid

InChI

InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

DURJBIVOBGHCHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC(=O)O

Origin of Product

United States

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